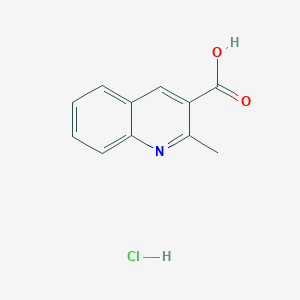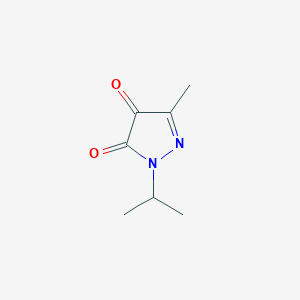
1-Isopropyl-3-methyl-1H-pyrazole-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-methyl-1H-pyrazole-4,5-dione, commonly known as IMD or Meldrum's acid, is a versatile organic compound that has been extensively studied in the field of organic synthesis and medicinal chemistry. It was first synthesized by American chemist Mark Meldrum in 1908 and has since become an important building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of IMD is not fully understood, but it is believed to act as a nucleophile in many reactions. It can react with electrophiles such as carbonyl compounds and halides to form a variety of functionalized derivatives.
Biochemische Und Physiologische Effekte
IMD has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an antioxidant and anti-inflammatory agent. It has also been shown to exhibit cytotoxicity against certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
IMD has several advantages as a building block for organic synthesis, including its high reactivity, versatility, and low cost. However, it also has some limitations, such as its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several potential future directions for the study of IMD, including:
1. Development of new synthetic methods for the preparation of functionalized IMD derivatives.
2. Investigation of the biological activity and mechanism of action of IMD and its derivatives.
3. Exploration of the potential applications of IMD and its derivatives in the fields of medicine, agriculture, and materials science.
4. Optimization of the reaction conditions for the synthesis of IMD to improve its yield and purity.
5. Development of new analytical methods for the detection and quantification of IMD and its derivatives in complex matrices.
Synthesemethoden
IMD can be synthesized through the reaction of malonic acid and acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of IMD as the final product. The yield of IMD can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
IMD has been widely used in organic synthesis as a versatile building block for the preparation of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It can react with a wide range of reagents to form a variety of functionalized derivatives, making it a valuable tool for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
197651-73-3 |
|---|---|
Produktname |
1-Isopropyl-3-methyl-1H-pyrazole-4,5-dione |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylpyrazole-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)9-7(11)6(10)5(3)8-9/h4H,1-3H3 |
InChI-Schlüssel |
CLLTXLTVGHHHBB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=O)C(C)C |
Kanonische SMILES |
CC1=NN(C(=O)C1=O)C(C)C |
Synonyme |
1H-Pyrazole-4,5-dione,3-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



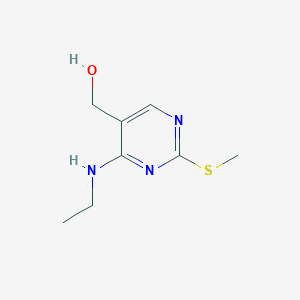
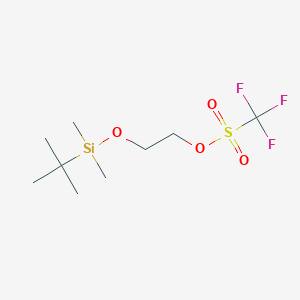
![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)
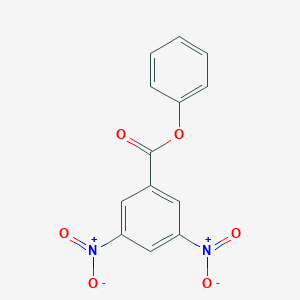
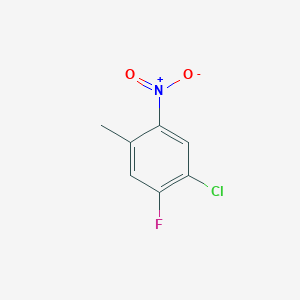
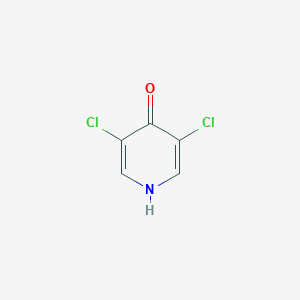
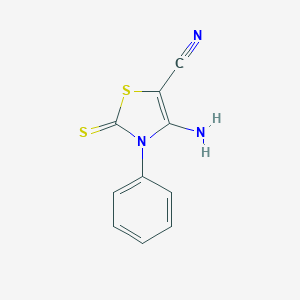
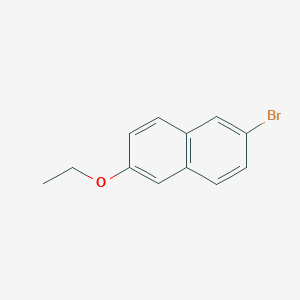
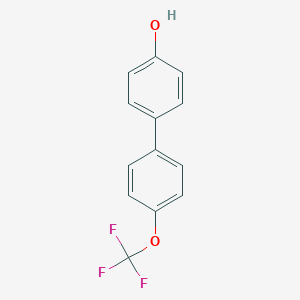
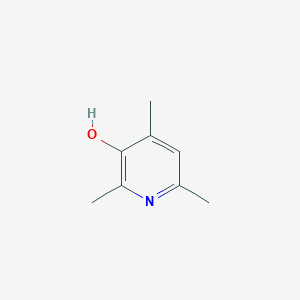
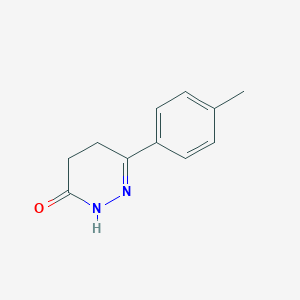
![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
